molecular formula C11H11N3O B13304837 6-(2-Ethyl-1H-imidazol-1-YL)pyridine-3-carbaldehyde

6-(2-Ethyl-1H-imidazol-1-YL)pyridine-3-carbaldehyde

Katalognummer: B13304837
Molekulargewicht: 201.22 g/mol
InChI-Schlüssel: AGLMHQCXDIRTEQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(2-Ethyl-1H-imidazol-1-YL)pyridine-3-carbaldehyde is a heterocyclic compound that features both imidazole and pyridine rings These structures are known for their significant roles in various chemical and biological processes

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Ethyl-1H-imidazol-1-YL)pyridine-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-ethylimidazole with 3-pyridinecarboxaldehyde in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .

Analyse Chemischer Reaktionen

Types of Reactions: 6-(2-Ethyl-1H-imidazol-1-YL)pyridine-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

6-(2-Ethyl-1H-imidazol-1-YL)pyridine-3-carbaldehyde has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-(2-Ethyl-1H-imidazol-1-YL)pyridine-3-carbaldehyde largely depends on its interaction with biological targets. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially leading to enzyme inhibition. These interactions can disrupt biological pathways, leading to the compound’s observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 6-(2-Ethyl-1H-imidazol-1-YL)pyridine-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of imidazole and pyridine rings makes it a versatile scaffold for drug development and material science applications .

Eigenschaften

Molekularformel

C11H11N3O

Molekulargewicht

201.22 g/mol

IUPAC-Name

6-(2-ethylimidazol-1-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C11H11N3O/c1-2-10-12-5-6-14(10)11-4-3-9(8-15)7-13-11/h3-8H,2H2,1H3

InChI-Schlüssel

AGLMHQCXDIRTEQ-UHFFFAOYSA-N

Kanonische SMILES

CCC1=NC=CN1C2=NC=C(C=C2)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.